![molecular formula C18H22FNO2 B6639428 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol](/img/structure/B6639428.png)
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol
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Overview
Description
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol, also known as FPE, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. FPE is a beta-adrenergic receptor agonist, which means it binds to and activates beta-adrenergic receptors in the body.
Mechanism of Action
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol binds to and activates beta-adrenergic receptors, which are found in various tissues throughout the body, including the lungs, heart, and blood vessels. Activation of these receptors leads to various physiological effects, including relaxation of smooth muscle, increased heart rate and contractility, and increased metabolic rate.
Biochemical and Physiological Effects
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to have various biochemical and physiological effects, including increased cAMP levels, increased protein kinase A activity, and increased calcium ion influx. These effects lead to various physiological responses, including bronchodilation, vasodilation, and increased cardiac output.
Advantages and Limitations for Lab Experiments
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has several advantages for lab experiments, including its high potency and selectivity for beta-adrenergic receptors. However, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol also has limitations, including its short half-life and potential for toxicity at high concentrations.
Future Directions
Future research on 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol could focus on its potential use in the treatment of other diseases, such as chronic obstructive pulmonary disease and diabetes. Additionally, further study on the mechanism of action of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol could lead to the development of more selective and potent beta-adrenergic receptor agonists.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol involves the reaction between 4-fluorophenylacetonitrile and 4-methoxyphenylpropan-2-amine in the presence of sodium borohydride and acetic acid. The reaction results in the formation of 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol as a white crystalline powder with a melting point of 142-144°C.
Scientific Research Applications
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been studied for its potential use in the treatment of various diseases, including asthma, hypertension, and heart failure. In asthma, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to improve airway function by activating beta-adrenergic receptors in the lungs. In hypertension, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to reduce blood pressure by relaxing blood vessels. In heart failure, 1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol has been shown to improve cardiac function by increasing cardiac output.
properties
IUPAC Name |
1-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO2/c1-3-17(13-6-10-16(22-2)11-7-13)20-12-18(21)14-4-8-15(19)9-5-14/h4-11,17-18,20-21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQADLGGLFXVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NCC(C2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[1-(4-methoxyphenyl)propylamino]ethanol |
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